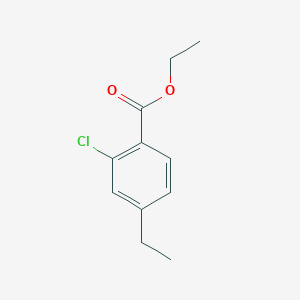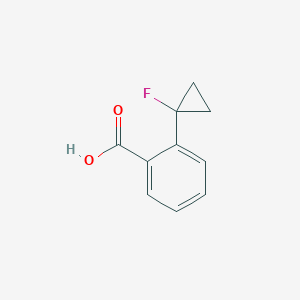![molecular formula C13H9F3N2O2 B13915468 Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B13915468.png)
Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate typically involves the reaction of 6-(trifluoromethyl)pyridin-2-amine with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols
Aplicaciones Científicas De Investigación
Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl[5-(trifluoromethyl)pyridin-2-yl]carbamate
- Phenyl[4-(trifluoromethyl)pyridin-2-yl]carbamate
- Phenyl[3-(trifluoromethyl)pyridin-2-yl]carbamate
Uniqueness
Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate is unique due to the position of the trifluoromethyl group on the pyridine ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its isomers and other similar compounds .
Propiedades
Fórmula molecular |
C13H9F3N2O2 |
|---|---|
Peso molecular |
282.22 g/mol |
Nombre IUPAC |
phenyl N-[6-(trifluoromethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)10-7-4-8-11(17-10)18-12(19)20-9-5-2-1-3-6-9/h1-8H,(H,17,18,19) |
Clave InChI |
XWCJADZPIDOVFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)NC2=CC=CC(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13915385.png)



![Methyl 1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13915427.png)



![3-[[(2-Hydroxyethyl)amino]methyl]-6,8-dimethyl-2(1H)-quinolinone](/img/structure/B13915463.png)
![Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate](/img/structure/B13915472.png)
![Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13915474.png)
![5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13915476.png)
![[(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13915483.png)

